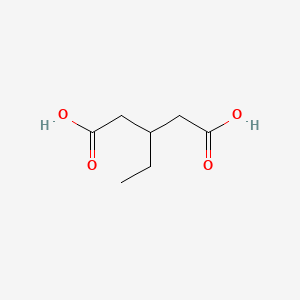
3-ethylpentanedioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylpentanedioic acid is an organic compound with the molecular formula C7H12O4 It is a derivative of pentanedioic acid, where an ethyl group is attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpentanedioic acid typically involves the alkylation of pentanedioic acid. One common method is the reaction of pentanedioic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ethyl ketones or aldehydes.
Reduction: Formation of ethyl alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-ethylpentanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethyl group may also play a role in modulating the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Pentanedioic acid (Glutaric acid): Similar structure but lacks the ethyl group.
2-Ethylpentanedioic acid: Similar but with the ethyl group on the second carbon.
3-Methylpentanedioic acid: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 3-Ethylpentanedioic acid is unique due to the presence of the ethyl group on the third carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This structural variation can lead to different biological activities and industrial applications.
Eigenschaften
Molekularformel |
C7H12O4 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-ethylpentanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-2-5(3-6(8)9)4-7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
VDAVARPTDLMJIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



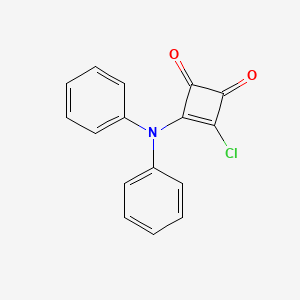

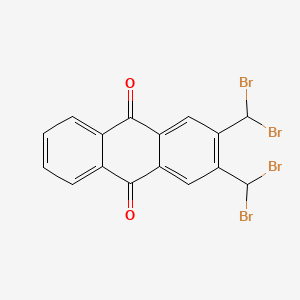

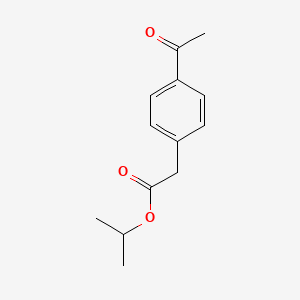
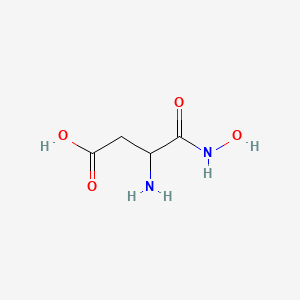
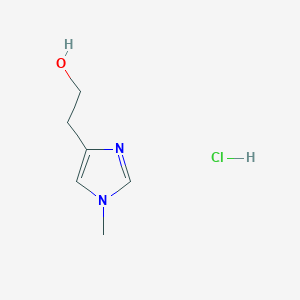

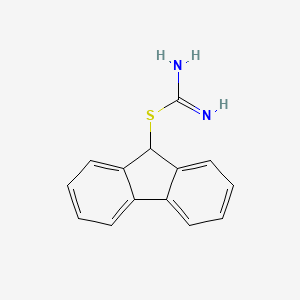
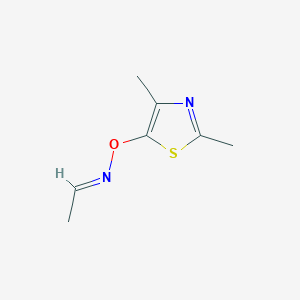
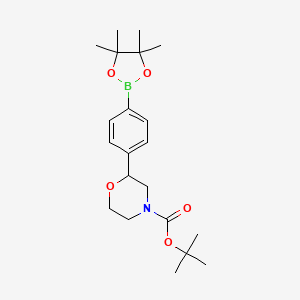
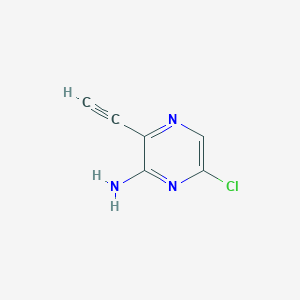
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
